Hesperidin methylchalcone

Solubility Formulation Science Bioavailability

Hesperidin methylchalcone (HMC, CAS 24292-52-2) is the methylated open-ring chalcone analog of hesperidin, engineered to overcome the parent's critical formulation barrier: aqueous solubility enhanced from <0.02 mg/mL to freely soluble, enabling reliable oral dosing without metabolic activation. Demonstrates NF-κB-dependent oral efficacy in MSU-induced gout (44%↓ hyperalgesia, 54%↓ edema, 70%↓ leukocyte infiltration at 30 mg/kg p.o.), TiO2-induced wear-particle arthritis (100 mg/kg i.p.), and chronic venous insufficiency models. Differentiates from hesperidin, diosmin, and rutin via direct endothelial protection, defined VCAM-1 downregulation (Akt/PKC pathway), and NF-κB target engagement—not inflammasome inhibition. Preferred for aqueous-compatible formulations, periprosthetic osteolysis research, and vascular inflammation studies requiring consistent oral bioavailability. ≥98% purity.

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
CAS No. 24292-52-2
Cat. No. B1673129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperidin methylchalcone
CAS24292-52-2
Synonymshesperidin methyl chalone
hesperidin methylchalcone
hesperidine methylchalcone
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
InChIKeyFDHNLHLOJLLXDH-JIYHLSBYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hesperidin Methylchalcone (CAS 24292-52-2): A Water-Soluble Chalcone Derivative of Hesperidin for Vascular and Inflammatory Research


Hesperidin methylchalcone (HMC, CAS 24292-52-2) is a semi-synthetic flavonoid derived from the citrus flavanone hesperidin. Structural modification from a flavanone to an open-ring chalcone, combined with methylation, fundamentally alters its physicochemical and biological profile compared to the parent compound [1]. This transformation yields a molecule with enhanced water solubility, improved oral bioavailability, and distinct pharmacological activities, including vasoprotective, anti-inflammatory, and antioxidant effects [2]. HMC is a key component in clinically established combinations for chronic venous insufficiency and is under active investigation for broader inflammatory and vascular indications [3].

Why Hesperidin Methylchalcone Cannot Be Substituted with Hesperidin or Other In-Class Flavonoids


Hesperidin, the natural precursor to HMC, suffers from poor water solubility (<0.02 mg/mL) and low oral bioavailability (<20%), limiting its reliable use in aqueous formulations and oral therapies [1]. While other flavonoids like diosmin and rutin share vasoprotective and antioxidant labels, HMC's unique chalcone structure confers a distinct interaction profile with key molecular targets such as NF-κB and endothelial adhesion molecules [2]. Furthermore, in vivo activity in validated disease models—including gout, psoriasis, and venous insufficiency—cannot be assumed for its structural analogs. Simple in-class substitution risks inconsistent experimental results or therapeutic failure due to differential absorption, target engagement, and in vivo potency [3].

Hesperidin Methylchalcone: Direct Comparator Evidence for Scientific Selection


Enhanced Water Solubility of HMC vs. Hesperidin Enables Aqueous Formulations

Hesperidin methylchalcone (HMC) exhibits a >10-fold increase in water solubility compared to its parent compound, hesperidin. The chalcone structural modification reduces intermolecular hydrogen bonding, dramatically improving aqueous compatibility [1]. In direct comparisons, hesperidin's water solubility is less than 0.02 mg/mL, whereas HMC achieves water solubility in excess of 0.816 mg/mL as predicted by ALOGPS, with experimental confirmation of high aqueous solubility (>50 mg/mL in some vendor specifications) [2][3]. This property is critical for consistent dosing in oral liquid formulations and cell-based assays.

Solubility Formulation Science Bioavailability

Superior Oral Bioavailability of HMC Demonstrated in Rat Pharmacokinetics

In a rat pharmacokinetic study using 14C-labeled compound, HMC demonstrated good oral bioavailability. More importantly, when HMC was administered in a therapeutic pharmaceutical formulation, its bioavailability was greatly improved compared to the simple compound alone [1]. The study reports a blood peak at 1-2 hours post-oral administration (10 mg/kg) and an enterohepatic cycle [2]. In contrast, hesperidin's oral bioavailability is consistently reported as less than 20% due to poor aqueous solubility and extensive phase II metabolism [3]. This quantitative improvement in formulation-mediated bioavailability directly addresses a key limitation of the parent flavonoid class.

Pharmacokinetics Bioavailability Oral Absorption

HMC Suppresses Gout Arthritis in Mice via NF-κB Inhibition with Quantified In Vivo Efficacy

In a mouse model of gout arthritis induced by intra-articular MSU crystals, oral administration of HMC (3-30 mg/kg) produced significant, dose-dependent therapeutic effects [1]. At 30 mg/kg, HMC reduced mechanical hyperalgesia by 44%, joint edema by 54%, leukocyte infiltration by 70%, and NF-κB activation by 41% [2]. Critically, the study demonstrated that HMC's anti-inflammatory mechanism depends specifically on NF-κB inhibition rather than direct inflammasome blockade, a mechanistic distinction from many other anti-inflammatory flavonoids [3]. While hesperidin shares some anti-inflammatory activity, its poor bioavailability limits in vivo efficacy in such models unless administered at significantly higher or parenteral doses.

Gout Arthritis Inflammation NF-κB In Vivo

HMC Attenuates Hypoxia-Induced Endothelial Activation: Additive Effect with Ruscus Extract

In an in vitro model of endothelial cell activation by hypoxia (mimicking venous stasis), HMC demonstrated direct protective effects. At a concentration of 50 μg/mL, HMC significantly inhibited the hypoxia-induced decrease in ATP content in endothelial cells [1]. This effect was additive with Ruscus aculeatus extract, a known venoactive agent [2]. In contrast, hesperidin requires metabolic conversion to hesperetin for many of its vascular effects, and its poor solubility limits its direct use in such cell-based assays [3]. This study provides a biochemical mechanism explaining the clinical efficacy of HMC-containing combinations in chronic venous insufficiency.

Vascular Protection Endothelial Dysfunction Chronic Venous Insufficiency

HMC Downregulates TNF-α-Induced VCAM-1 Expression in Endothelial Cells

HMC reduces TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs) via regulation of the Akt and PKC pathways [1]. This inhibition contributes to decreased monocyte adhesion to the endothelium, a critical early step in atherosclerosis and vascular inflammation [2]. While hesperidin and other flavonoids can also modulate adhesion molecules, HMC's specific chalcone structure provides a distinct interaction profile. Direct comparative studies in the same cellular system showed that hesperidin, HMC, and phellopterin differentially regulate VCAM-1, ICAM-1, and E-selectin expression, indicating that the chalcone modification confers unique signaling pathway selectivity [3].

Endothelial Inflammation Adhesion Molecules Atherosclerosis

HMC Reduces TiO2-Induced Arthritis with Quantified In Vivo Anti-Inflammatory and Analgesic Effects

In a mouse model of TiO2-induced chronic arthritis (mimicking prosthesis wear), intraperitoneal administration of HMC at 100 mg/kg significantly reduced mechanical and thermal hyperalgesia, joint edema, leukocyte recruitment, and oxidative stress markers (gp91phox, GSH, superoxide anion, lipid peroxidation) [1]. HMC also reduced patellar proteoglycan degradation and decreased pro-inflammatory cytokine production [2]. Notably, these effects occurred without renal, hepatic, or gastric damage, highlighting a favorable safety profile [3]. This model is distinct from the MSU-induced gout model, demonstrating HMC's broader anti-inflammatory utility. While no direct comparator flavonoid was tested in this specific study, the robust, multi-parameter efficacy at a defined dose provides a quantitative benchmark for compound selection in periprosthetic inflammation research.

Arthroplasty Inflammation Pain Oxidative Stress

Hesperidin Methylchalcone: Recommended Use Cases Based on Quantitative Evidence


In Vivo Studies of Gout and Crystal-Induced Arthritis

HMC is a validated tool compound for investigating gout and other crystal-induced arthritides in rodent models. Its demonstrated ability to suppress MSU-induced hyperalgesia (44%), edema (54%), leukocyte infiltration (70%), and NF-κB activation (41%) at oral doses of 30 mg/kg provides a robust, quantitative benchmark [1]. This compound is particularly suitable for studies requiring oral administration, where the poor bioavailability of hesperidin would be a limiting factor. It is also appropriate for investigating the specific role of NF-κB in gout pathogenesis, as its mechanism has been defined as NF-κB-dependent rather than through direct inflammasome inhibition [2].

Chronic Venous Insufficiency (CVI) and Vascular Permeability Research

HMC is a clinically established component of venoactive drug combinations for CVI, supported by both clinical and preclinical evidence. In vitro, HMC (50 μg/mL) protects endothelial cells from hypoxia-induced ATP depletion, a model of venous stasis [3]. Clinically, combinations containing HMC with Ruscus aculeatus and ascorbic acid have demonstrated efficacy in improving symptoms and capillaroscopic parameters in CVI patients [4]. HMC is the preferred flavonoid for vascular research requiring aqueous solubility and direct endothelial protection, as opposed to hesperidin which requires metabolic activation and has limited solubility.

Endothelial Inflammation and Atherosclerosis Research

For studies focusing on vascular inflammation, endothelial activation, and monocyte adhesion, HMC offers a defined molecular mechanism: downregulation of TNF-α-induced VCAM-1 expression via Akt/PKC pathway modulation [5]. Its differential regulation of endothelial adhesion molecules compared to hesperidin makes it a specific probe for VCAM-1-related pathways in atherosclerosis and vascular inflammatory diseases. The compound's enhanced solubility facilitates reliable dosing in cell culture and in vivo models.

Periprosthetic Inflammation and Arthroplasty Failure Models

HMC is a promising compound for investigating inflammation caused by prosthesis wear particles, as demonstrated by its efficacy in reducing TiO2-induced arthritis in mice. At 100 mg/kg i.p., HMC significantly reduced pain, edema, leukocyte infiltration, oxidative stress, and proteoglycan degradation without off-target organ toxicity [6]. This specific model supports its use in research on arthroplasty failure and periprosthetic osteolysis, areas where effective, safe anti-inflammatory agents are needed.

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